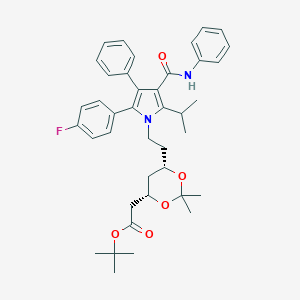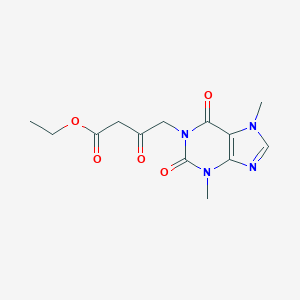
Carprofilin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carprofilin is a protein that plays a crucial role in the regulation of actin dynamics in cells. It is involved in the formation of new actin filaments, as well as the stabilization of existing ones. Carprofilin has been the subject of extensive scientific research due to its importance in cellular processes such as cell migration, cell division, and neuronal development. In
Mécanisme D'action
Carprofilin binds to actin monomers and prevents them from polymerizing into new actin filaments. It also stabilizes existing actin filaments by binding to the ends of the filament and preventing depolymerization. This regulation of actin dynamics is essential for cellular processes such as cell migration and division.
Effets Biochimiques Et Physiologiques
Carprofilin has been shown to have both biochemical and physiological effects on cells. Biochemically, carprofilin regulates actin dynamics by binding to actin monomers and filaments. Physiologically, carprofilin plays a crucial role in cellular processes such as cell migration, cell division, and neuronal development. It has also been implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of studying carprofilin in the laboratory is that it can be synthesized using recombinant DNA technology. This allows for the production of highly pure and concentrated samples, which can be used for various experiments. However, one of the limitations of studying carprofilin is that it is a highly complex protein that interacts with many other proteins in the cell. Therefore, understanding its mechanism of action and physiological effects can be challenging.
Orientations Futures
There are many future directions for the study of carprofilin. One area of research is the development of new therapies for diseases such as cancer, Alzheimer's disease, and Parkinson's disease that target carprofilin. Another area of research is the development of new techniques for studying the interaction of carprofilin with other proteins in the cell. Additionally, understanding the role of carprofilin in other cellular processes such as cell adhesion and cytokinesis is an exciting area of research.
Méthodes De Synthèse
Carprofilin is a protein that is naturally produced by cells in the body. However, it can also be synthesized in the laboratory using recombinant DNA technology. This involves inserting the gene that codes for carprofilin into a bacterial or mammalian expression system, which then produces the protein. The synthesized carprofilin is then purified using chromatography techniques to obtain a highly pure and concentrated sample.
Applications De Recherche Scientifique
Carprofilin has been extensively studied in the field of cell biology due to its crucial role in actin dynamics. It has been shown to be involved in the regulation of cell migration, cell division, and neuronal development. Carprofilin has also been implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Therefore, understanding the mechanism of action and physiological effects of carprofilin is essential for the development of new therapies for these diseases.
Propriétés
Numéro CAS |
101706-05-2 |
|---|---|
Nom du produit |
Carprofilin |
Formule moléculaire |
C13H16N4O5 |
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)-3-oxobutanoate |
InChI |
InChI=1S/C13H16N4O5/c1-4-22-9(19)5-8(18)6-17-12(20)10-11(14-7-15(10)2)16(3)13(17)21/h7H,4-6H2,1-3H3 |
Clé InChI |
ODVAGOBDSRFERK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)CN1C(=O)C2=C(N=CN2C)N(C1=O)C |
SMILES canonique |
CCOC(=O)CC(=O)CN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Autres numéros CAS |
101706-05-2 |
Synonymes |
carprofilin carprofiline carprophilline carprophylline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



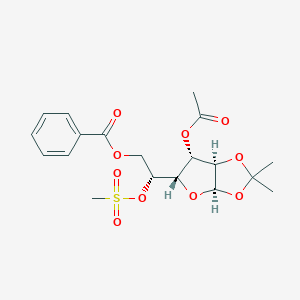
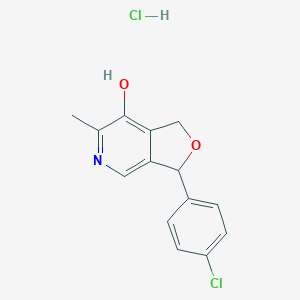
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)
![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)

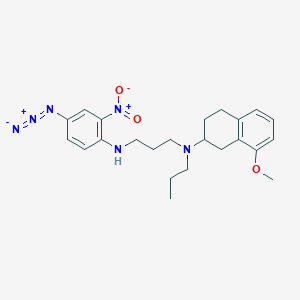

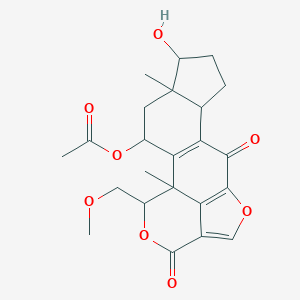
![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)
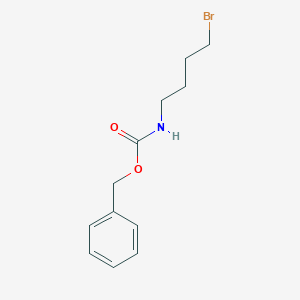
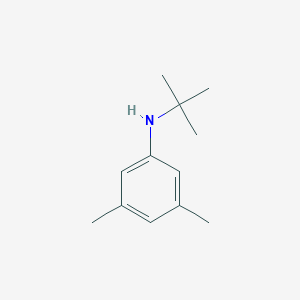

![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)
